An In-depth Technical Guide to 1-(3,5-Difluorophenyl)propan-2-one: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 1-(3,5-Difluorophenyl)propan-2-one: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 1-(3,5-Difluorophenyl)propan-2-one (also known as 3,5-difluorophenylacetone). As a critical fluorinated building block, this compound serves as a versatile intermediate in the synthesis of complex pharmaceutical agents. The strategic incorporation of the 3,5-difluorophenyl moiety can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates.[1][2][3][4] This guide delves into the core physicochemical characteristics, provides detailed synthetic protocols, outlines key analytical methodologies for characterization, explores its reactivity, and discusses its applications in medicinal chemistry, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Physicochemical and Spectroscopic Profile
1-(3,5-Difluorophenyl)propan-2-one is a liquid at room temperature and requires storage in an inert atmosphere at 2-8°C.[5][6] Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 865774-77-2 | [5][6] |
| Molecular Formula | C₉H₈F₂O | [5][6] |
| Molecular Weight | 170.16 g/mol | [5][6] |
| Physical Form | Liquid | [5][6] |
| Purity | ≥97% (typical) | [5][6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5][6] |
| Boiling Point (Predicted) | 160-163 °C | |
| Density (Predicted) | ~1.15 g/cm³ | |
| Solubility | Soluble in many organic solvents, insoluble in water. | [7] |
Spectroscopic Data (Predicted)
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl protons (CH₃) adjacent to the carbonyl group, likely in the range of 2.1-2.3 ppm.
-
A singlet for the methylene protons (CH₂) adjacent to the aromatic ring, expected to appear around 3.7-3.9 ppm.
-
A complex multiplet pattern for the aromatic protons. The proton at the C4 position will appear as a triplet, while the two protons at the C2 and C6 positions will appear as doublets, likely in the range of 6.7-7.2 ppm.
¹³C NMR (Carbon NMR): The carbon NMR spectrum of fluorinated aromatic compounds can be complex due to C-F coupling.[8] The predicted chemical shifts are:
-
C=O: ~205-208 ppm
-
CH₂: ~50-55 ppm
-
CH₃: ~28-32 ppm
-
Aromatic Carbons: The carbon atoms attached to fluorine will show large one-bond C-F coupling constants and will appear as doublets around 160-165 ppm. The other aromatic carbons will show smaller couplings and appear in the range of 102-140 ppm.
Mass Spectrometry (MS): The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 170.16. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage at the benzylic position.
Synthesis and Purification
The synthesis of 1-(3,5-Difluorophenyl)propan-2-one can be approached through several strategic routes, leveraging common starting materials and well-established organic reactions. Below are two plausible and detailed synthetic protocols.
Synthesis from 3,5-Difluorobenzaldehyde via Wittig Reaction
This pathway involves the conversion of 3,5-difluorobenzaldehyde to an intermediate styrene derivative, followed by oxidation to the desired ketone. The Wittig reaction is a robust method for converting aldehydes and ketones into alkenes.[9][10][11]
start [label="3,5-Difluorobenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent1 [label="Isopropyltriphenylphosphonium ylide\n(Wittig Reagent)", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="1-(3,5-Difluorophenyl)-2-methylprop-1-ene"]; reagent2 [label="Oxidizing Agent\n(e.g., O₃ then Zn/H₂O or KMnO₄)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="1-(3,5-Difluorophenyl)propan-2-one", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate [label="Wittig Reaction"]; reagent1 -> intermediate [style=invis]; intermediate -> product [label="Oxidative Cleavage"]; reagent2 -> product [style=invis]; }
Figure 1: Synthetic workflow via Wittig reaction.
Experimental Protocol:
-
Preparation of the Wittig Reagent: Isopropyltriphenylphosphonium bromide is suspended in an anhydrous solvent like THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A strong base such as n-butyllithium or sodium hydride is added dropwise at a low temperature (e.g., 0 °C) to generate the ylide.
-
Wittig Reaction: A solution of 3,5-difluorobenzaldehyde in the same anhydrous solvent is added dropwise to the freshly prepared ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Oxidative Cleavage: The resulting crude 1-(3,5-difluorophenyl)-2-methylprop-1-ene is dissolved in a suitable solvent (e.g., dichloromethane or a mixture of tert-butanol and water). An oxidizing agent such as ozone followed by a reductive workup (e.g., zinc dust in water) or potassium permanganate under controlled conditions is used to cleave the double bond to yield the desired ketone.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(3,5-Difluorophenyl)propan-2-one.
Synthesis from 3,5-Difluorophenylacetonitrile via Alkylation
This approach utilizes the reactivity of the α-proton of 3,5-difluorophenylacetonitrile for alkylation, followed by conversion of the nitrile group to a ketone.
start [label="3,5-Difluorophenylacetonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent1 [label="Strong Base (e.g., NaH, KOtBu)\nfollowed by Methyl Iodide (CH₃I)", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="2-(3,5-Difluorophenyl)propanenitrile"]; reagent2 [label="Grignard Reagent (e.g., CH₃MgBr)\nfollowed by Acidic Hydrolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="1-(3,5-Difluorophenyl)propan-2-one", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate [label="α-Alkylation"]; reagent1 -> intermediate [style=invis]; intermediate -> product [label="Nitrile to Ketone Conversion"]; reagent2 -> product [style=invis]; }
Figure 2: Synthetic workflow via nitrile alkylation.
Experimental Protocol:
-
α-Alkylation: 3,5-Difluorophenylacetonitrile is dissolved in an anhydrous aprotic solvent such as THF or DMF under an inert atmosphere.[12] A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is added portion-wise at 0 °C to deprotonate the α-carbon.[13] After stirring for a short period, methyl iodide is added dropwise, and the reaction is allowed to proceed at room temperature until completion (monitored by TLC).
-
Work-up: The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated as described previously.
-
Nitrile to Ketone Conversion: The resulting 2-(3,5-difluorophenyl)propanenitrile is dissolved in an anhydrous ethereal solvent. A Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is added dropwise at a low temperature. The reaction mixture is then warmed to room temperature and stirred.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., HCl or H₂SO₄) to hydrolyze the intermediate imine to the desired ketone.
-
Purification: The final product is isolated by extraction and purified by column chromatography to yield 1-(3,5-difluorophenyl)propan-2-one.
Reactivity and Key Chemical Transformations
The chemical reactivity of 1-(3,5-Difluorophenyl)propan-2-one is primarily dictated by the ketone functional group and the activated aromatic ring.
Reactions at the Carbonyl Group
The ketone moiety is susceptible to a variety of nucleophilic additions and reductions.
-
Reduction to an Alcohol: The carbonyl group can be readily reduced to a secondary alcohol, 1-(3,5-difluorophenyl)propan-2-ol, using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. For stereoselective synthesis of a single enantiomer, asymmetric reduction methods employing chiral catalysts or biocatalysts (e.g., ketoreductases) can be utilized.[9]
-
Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone can be converted into the corresponding amine.
-
Wittig and Horner-Wadsworth-Emmons Reactions: The ketone can react with phosphorus ylides to form substituted alkenes, providing a route for further molecular elaboration.
Reactions Involving the α-Methylene Group
The methylene protons adjacent to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various reactions:
-
Alkylation: The enolate can be alkylated with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.
-
Aldol Condensation: The enolate can react with aldehydes or ketones in an aldol addition or condensation reaction to form β-hydroxy ketones or α,β-unsaturated ketones.
Reactions on the Aromatic Ring
The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. However, they can activate the ring for nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of other activating groups.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated organic molecules are of paramount importance in modern drug design.[1][2][3][4] 1-(3,5-Difluorophenyl)propan-2-one serves as a valuable building block for the synthesis of various pharmaceutically active compounds.
-
Scaffold for Bioactive Molecules: The 3,5-difluorophenyl moiety is a common feature in many bioactive compounds, contributing to improved metabolic stability and binding affinity.[2] This building block provides a convenient starting point for the synthesis of compound libraries for high-throughput screening.
-
Intermediate for API Synthesis: While direct evidence for its use in the synthesis of the antiplatelet drug Ticagrelor is not explicitly detailed in the provided search results, structurally similar difluorophenylpropanone derivatives are key intermediates in the synthesis of chiral alcohols that are precursors to such drugs.[9] The synthesis of Ticagrelor involves intermediates like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, highlighting the importance of the difluorophenyl motif in this class of drugs.[14][15][16]
-
Probing Structure-Activity Relationships (SAR): In medicinal chemistry, the systematic modification of a lead compound is crucial for optimizing its pharmacological properties. 1-(3,5-Difluorophenyl)propan-2-one allows for the introduction of a difluorinated phenylpropanone scaffold, enabling chemists to explore the impact of this specific substitution pattern on biological activity.
Safety and Handling
1-(3,5-Difluorophenyl)propan-2-one is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
1-(3,5-Difluorophenyl)propan-2-one is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a reactive ketone functional group and a metabolically robust difluorinated aromatic ring makes it a versatile building block for the synthesis of complex and potent bioactive molecules. This guide has provided a detailed overview of its chemical properties, plausible synthetic routes, reactivity, and applications, offering a valuable resource for scientists working at the forefront of medicinal chemistry.
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PMC. (n.d.). Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles. Retrieved from [Link]
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ChemBK. (2024, April 9). 3,5-Difluorophenylacetonitrile. Retrieved from [Link]
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